2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide
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Overview
Description
2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H4BrF5O. It is a brominated derivative of phenacyl compounds, characterized by the presence of difluoro and trifluoromethyl groups on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2,6-difluoro-3-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent such as chloroform or carbon tetrachloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted phenacyl derivatives.
Reduction: 2,6-Difluoro-3-(trifluoromethyl)phenethyl alcohol.
Oxidation: 2,6-Difluoro-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The difluoro and trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoroacetophenone
- 3-(Trifluoromethyl)acetophenone
- 2-Bromoacetophenone
Uniqueness
2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable reagent in organic synthesis and a useful intermediate in the preparation of various chemical compounds.
Properties
IUPAC Name |
2-bromo-1-[2,6-difluoro-3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5O/c10-3-6(16)7-5(11)2-1-4(8(7)12)9(13,14)15/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZRLPZTPNLZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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